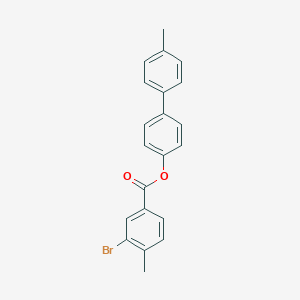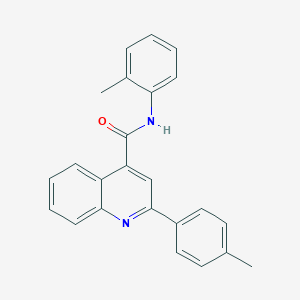![molecular formula C21H29Br2NO4 B341354 2-isopropyl-5-methylcyclohexyl (8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B341354.png)
2-isopropyl-5-methylcyclohexyl (8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-5-methylcyclohexyl (8,9-dibromo-3,5-dioxo-4-azatricyclo[5210~2,6~]dec-4-yl)acetate is a complex organic compound with a unique structure that combines a cyclohexyl ring with a dibromo-dioxooctahydro-methanoisoindol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-methylcyclohexyl (8,9-dibromo-3,5-dioxo-4-azatricyclo[5210~2,6~]dec-4-yl)acetate typically involves multiple stepsCommon reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-isopropyl-5-methylcyclohexyl (8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-isopropyl-5-methylcyclohexyl (8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-isopropyl-5-methylcyclohexyl (8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate: Similar in structure but with a hydroxyl group instead of the dibromo-dioxooctahydro-methanoisoindol moiety.
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Contains an amino-phenylbutanoate group, showing different biological activity.
Uniqueness
The uniqueness of 2-isopropyl-5-methylcyclohexyl (8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate lies in its complex structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H29Br2NO4 |
|---|---|
Peso molecular |
519.3 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetate |
InChI |
InChI=1S/C21H29Br2NO4/c1-9(2)11-5-4-10(3)6-14(11)28-15(25)8-24-20(26)16-12-7-13(17(16)21(24)27)19(23)18(12)22/h9-14,16-19H,4-8H2,1-3H3 |
Clave InChI |
ZTWWGNIGPQYILY-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)CN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)CN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE](/img/structure/B341288.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B341291.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B341292.png)
![2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341295.png)
